
6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine is a heterocyclic aromatic compound with the molecular formula C9H5BrClFN2. This compound is part of the isoquinoline family, which is known for its diverse biological and pharmacological activities. Isoquinolines are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of isoquinoline derivatives, followed by amination. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the halogenation and subsequent amination steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-8-fluoroisoquinolin-3-amine
- 8-Chloro-5-fluoroisoquinolin-3-ylamine
- 5-Bromo-8-chloroisoquinolin-3-ylamine
Uniqueness
6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the isoquinoline ring. This unique combination of halogens can influence the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Propiedades
Fórmula molecular |
C9H5BrClFN2 |
|---|---|
Peso molecular |
275.50 g/mol |
Nombre IUPAC |
6-bromo-8-chloro-5-fluoroisoquinolin-3-amine |
InChI |
InChI=1S/C9H5BrClFN2/c10-6-2-7(11)5-3-14-8(13)1-4(5)9(6)12/h1-3H,(H2,13,14) |
Clave InChI |
NVIMZIRCRIXTIG-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=C1N)C(=CC(=C2F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13933225.png)
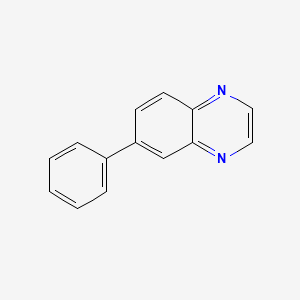

![2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-](/img/structure/B13933242.png)
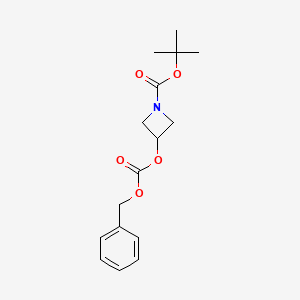
![N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine](/img/structure/B13933256.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)
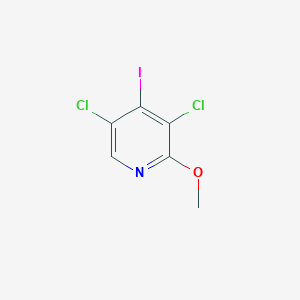

![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)

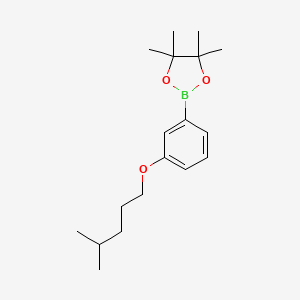
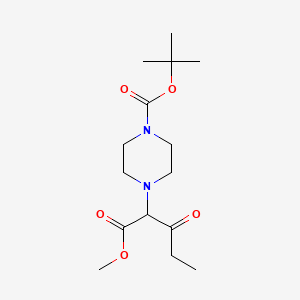
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
